molecular formula C16H33GdN5O10 B10862281 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate

2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate

Cat. No.: B10862281
M. Wt: 612.7 g/mol
InChI Key: YLNVEPWHMLRNRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadodiamide involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with methylamine hydrochloride in the presence of pyridine and acetic anhydride to form diethylenetriaminepentaacetic anhydride. This intermediate then reacts with gadolinium oxide, which has been acidified by hydrochloric acid, to form gadodiamide . The reaction conditions are mild, and the process is suitable for industrial production due to its high yield and convenient post-treatment .

Properties

Molecular Formula

C16H33GdN5O10

Molecular Weight

612.7 g/mol

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate

InChI

InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2

InChI Key

YLNVEPWHMLRNRL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.O.O.[Gd]

Origin of Product

United States

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